L-Valyl-N-(4-nitrophenyl)-L-prolinamide

Description

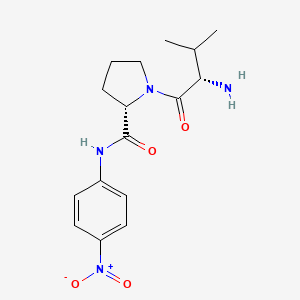

L-Valyl-N-(4-nitrophenyl)-L-prolinamide (CAS 87810-63-7) is a dipeptide derivative comprising L-valine and L-prolinamide linked to a para-nitrophenyl (pNA) group. The pNA moiety serves as a chromogenic leaving group, making this compound widely used in enzymatic assays to monitor protease activity via spectrophotometric detection of released 4-nitroaniline (λmax = 405 nm) . Its molecular formula is C₁₄H₂₀N₄O₄, with a polar surface area (PSA) of 156.46 Ų and an exact molecular weight of 351.15443 g/mol . The compound is synthesized via enzyme-catalyzed amidation, ensuring high optical purity (ee > 99%) and avoiding racemization common in chemical methods .

Properties

CAS No. |

90145-74-7 |

|---|---|

Molecular Formula |

C16H22N4O4 |

Molecular Weight |

334.37 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H22N4O4/c1-10(2)14(17)16(22)19-9-3-4-13(19)15(21)18-11-5-7-12(8-6-11)20(23)24/h5-8,10,13-14H,3-4,9,17H2,1-2H3,(H,18,21)/t13-,14-/m0/s1 |

InChI Key |

IZJZFWGCOQBAJI-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (S$$_\text{N}$$Ar)

The foundational step involves reacting L-proline with p-fluoronitrobenzene under basic conditions to form N-(4-nitrophenyl)-L-proline. As reported by, this reaction proceeds via an S$$_\text{N}$$Ar mechanism, where the proline amine acts as a nucleophile, displacing fluoride from the aromatic ring.

Reaction Conditions

- Solvent: Ethanol-water (1:1 v/v)

- Base: Potassium carbonate (2.5 equiv)

- Temperature: Reflux (78–85°C)

- Time: 12–18 hours

- Yield: 70–90%

The aqueous-ethanolic medium enhances solubility of both ionic (K$$2$$CO$$3$$) and organic reactants, while reflux accelerates the reaction kinetics. The nitro group’s electron-withdrawing nature polarizes the C–F bond, rendering it susceptible to nucleophilic attack.

Alternative Halogenated Substrates

While p-fluoronitrobenzene is preferred due to fluorine’s superior leaving-group ability, analogous reactions with p-chloro- or p-bromonitrobenzene have been explored. However, these substrates require harsher conditions (e.g., higher temperatures or stronger bases) and yield inferior results (40–60% yield).

Amidation of N-(4-Nitrophenyl)-L-Proline

Activation via Acid Chloride Formation

The carboxylic acid group of N-(4-nitrophenyl)-L-proline is activated using thionyl chloride (SOCl$$_2$$) to form the corresponding acid chloride. This step is critical for subsequent amidation with L-valine derivatives.

- Chlorination:

- Reagent: SOCl$$_2$$ (3.0 equiv)

- Catalyst: N,N-Dimethylformamide (1 drop)

- Solvent: Anhydrous dichloromethane

- Temperature: 0–5°C (initial), then room temperature

- Time: 2 hours

- Yield: 85–95%

- Amidation with L-Valine Methyl Ester :

The acid chloride intermediate reacts with L-valine methyl ester in THF, with triethylamine scavenging HCl. Post-reaction, the product is isolated via silica gel chromatography (n-hexane/ethyl acetate, 2:1).

Patent-Based Amidation Strategies

A 2011 patent discloses an alternative route using L-proline-N-carboxyl-cyclic anhydride (NCA) intermediates. While originally designed for L-prolinamide synthesis, this method can be adapted for valyl conjugation:

NCA Synthesis :

Amidation with L-Valine Amine :

This method circumvents SOCl$$_2$$ handling, offering improved safety and scalability.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

Mass Spectrometry :

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients achieves >99% purity after recrystallization from ethyl acetate.

Comparative Analysis of Synthetic Routes

The NCA route offers superior yields and scalability but requires stringent anhydrous conditions. Conversely, the S$$_\text{N}$$Ar method is more accessible for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Valyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Valyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, altering their activity. The compound may also affect cellular pathways by modulating protein-protein interactions and signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations in Peptide Backbone and Substituents

Similar compounds differ in amino acid residues, substituents on the aromatic ring, or additional functional groups (Table 1):

| Compound Name | CAS No. | Amino Acid Residues | Substituent | PSA (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| L-Valyl-N-(4-nitrophenyl)-L-prolinamide | 87810-63-7 | L-Valine, L-Prolinamide | 4-Nitrophenyl | 156.46 | 351.15 |

| Glycyl-L-prolinamide-N-(4-nitrophenyl) | 60189-43-7 | Glycine, L-Prolinamide | 4-Nitrophenyl | 143.2* | 293.29* |

| L-Alanyl-N-(4-nitrophenyl)-L-prolinamide | 60189-44-8 | L-Alanine, L-Prolinamide | 4-Nitrophenyl | 156.46 | 337.34 |

| Z-Glycyl-L-proline-4-nitroanilide | 65022-15-3 | Z-Glycine, L-Proline | 4-Nitrophenyl | 143.2* | 434.42 |

| ICI 200880 (Chlorophenylsulfonyl derivative) | 105080-50-0 | L-Valine, L-Prolinamide | 4-Chlorophenylsulfonyl, Trifluoroacetyl | 188.05* | 687.14 |

*Estimated based on structural analogs.

- Conversely, bulkier residues (e.g., Z-Glycine in CAS 65022-15-3) may hinder enzyme binding.

- Substituent Effects : The 4-nitrophenyl group in this compound provides strong electron-withdrawing properties, facilitating cleavage by proteases. In contrast, the 4-chlorophenylsulfonyl group in ICI 200880 (CAS 105080-50-0) introduces steric bulk and alters electronic interactions, making it suitable for targeting specific serine proteases in vascular diseases .

Physicochemical Properties

- Polar Surface Area (PSA) : Compounds with higher PSA (e.g., 188.05 Ų for ICI 200880) exhibit lower membrane permeability, limiting their use in cell-based assays. This compound (PSA = 156.46 Ų) balances solubility and permeability .

- Synthetic Efficiency : Enzymatic synthesis of L-prolinamide derivatives achieves 80% conversion with immobilized CalBopt-24 T245S, reducing waste and improving atom efficiency (86.4% vs. 45.5% in chemical methods) .

Key Research Findings

- Optical Purity : Enzymatic synthesis avoids racemization, critical for maintaining the stereochemical integrity of this compound in drug intermediates .

- Substituent Impact: Para-nitro groups enhance cleavage kinetics compared to meta- or ortho-substituted analogs (e.g., 3-aminobenzoic acid derivatives in ) .

- Computational Insights: Quantum chemical methods predict charge distribution and reactivity, aiding the design of derivatives like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile for optoelectronic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for L-Valyl-N-(4-nitrophenyl)-L-prolinamide in academic settings?

- Methodological Answer : The synthesis of peptide derivatives like this compound typically involves coupling reactions between protected amino acids. For example, enzyme-catalyzed amidation using immobilized lipase B (CalB) variants in organic solvents (e.g., 2-methyl-2-butanol) can prevent racemization while achieving high substrate conversion rates (70–80% at 70°C) . Sequential coupling of L-valine and L-prolinamide derivatives with a 4-nitrophenyl group may utilize chloroacetyl chloride as an activating agent, followed by hydrolysis to form intermediates, as seen in Vildagliptin synthesis pathways .

Q. How is enantiomeric purity assessed for this compound?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with pre-column derivatization using chiral reagents like Marfey’s reagent is a standard method. Derivatization converts enantiomers into diastereomers, enabling separation on a Hypersil BDS C18 column (4.6 × 250 mm, 5.0 µm). Resolution >3 and tailing factor <1.5 ensure accurate quantification of D-isomer contamination down to 0.075% (LOD) and 0.15% (LOQ) .

Q. What analytical parameters validate the purity of this compound?

- Methodological Answer : Validation includes specificity (no interference from impurities), linearity (0.15–0.75% range for D-isomer), precision (RSD <2%), and accuracy (recovery studies with spiked samples). For example, recovery rates of 98–102% confirm method robustness .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of this compound?

- Methodological Answer : Racemization is mitigated by:

- Using enzyme-catalyzed reactions (e.g., CalBopt-24 T245S variant) instead of harsh chemical conditions .

- Optimizing solvent polarity (e.g., 2-methyl-2-butanol) to stabilize transition states and reduce side reactions.

- Monitoring reaction temperature (<70°C) to preserve stereochemical integrity .

Q. What strategies improve the sensitivity of HPLC methods for detecting trace D-isomer impurities?

- Methodological Answer : Enhance sensitivity by:

- Derivatizing with UV-active reagents (e.g., FMOC-Cl) to overcome low UV absorption of prolinamide derivatives .

- Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer gradients) to sharpen peak resolution.

- Validating limit tests at 0.0011 mg/mL (15% of specification limit) to ensure compliance with pharmacopeial standards (e.g., NMT 0.5% D-isomer) .

Q. How does this compound function as an intermediate in API development?

- Methodological Answer : This compound serves as a precursor for antidiabetic drugs like Vildagliptin. Its prolinamide moiety reacts with chloroacetyl chloride to form a cyanopyrrolidine intermediate, which is further coupled with aminoadamantanol to yield the active pharmaceutical ingredient (API). Strict control of D-isomer levels (<0.5%) is critical to avoid undesired enantiomers in the final product .

Q. What solvent systems optimize large-scale purification of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.